molecular formula C20H27IN2 B14077571 2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide CAS No. 100301-28-8

2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide

Cat. No.: B14077571
CAS No.: 100301-28-8
M. Wt: 422.3 g/mol
InChI Key: QNZMVNPCYKMJRA-UHFFFAOYSA-M
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Description

Pyridinium, 2-[2-[4-(dipropylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1) is a chemical compound with the molecular formula C18H25IN2. It is a type of pyridinium salt, which is a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine. Pyridinium salts are characterized by the presence of a positively charged pyridinium ion, which is the conjugate acid of pyridine .

Preparation Methods

The synthesis of Pyridinium, 2-[2-[4-(dipropylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1) typically involves the reaction of 2-[4-(dipropylamino)phenyl]ethenyl]-1-methylpyridinium with an iodide source. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Pyridinium, 2-[2-[4-(dipropylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles such as chloride or bromide ions. Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. .

Scientific Research Applications

Pyridinium, 2-[2-[4-(dipropylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1) has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridinium, 2-[2-[4-(dipropylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1) involves its interaction with specific molecular targets and pathways. The positively charged pyridinium ion can interact with negatively charged biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes, including signal transduction, enzyme activity, and gene expression .

Comparison with Similar Compounds

Pyridinium, 2-[2-[4-(dipropylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1) can be compared with other similar compounds such as:

    Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide: This compound has a similar structure but with different alkyl groups, leading to variations in its chemical properties and applications.

    Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, iodide:

Properties

CAS No.

100301-28-8

Molecular Formula

C20H27IN2

Molecular Weight

422.3 g/mol

IUPAC Name

4-[2-(1-methylpyridin-1-ium-2-yl)ethenyl]-N,N-dipropylaniline;iodide

InChI

InChI=1S/C20H27N2.HI/c1-4-15-22(16-5-2)20-13-10-18(11-14-20)9-12-19-8-6-7-17-21(19)3;/h6-14,17H,4-5,15-16H2,1-3H3;1H/q+1;/p-1

InChI Key

QNZMVNPCYKMJRA-UHFFFAOYSA-M

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2C.[I-]

Origin of Product

United States

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